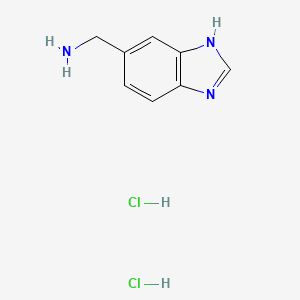

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride

Description

Historical Context and Significance of Benzimidazole (B57391) Derivatives in Synthetic Chemistry and Medicinal Chemistry Research

The journey of benzimidazole in science began with its first synthesis in the 19th century. However, its biological significance was not truly appreciated until the 1940s, when it was recognized as an isostere of purine (B94841) nucleosides, suggesting it could interfere with the biological pathways of nucleic acids. ed.ac.uk This discovery was a pivotal moment, sparking decades of research into the therapeutic potential of its derivatives.

The benzimidazole core is a fundamental component in numerous FDA-approved drugs, showcasing its clinical importance. Its derivatives have demonstrated a remarkable range of pharmacological activities, including anthelmintic, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. benthamscience.commdpi.combldpharm.com In synthetic chemistry, the stability of the benzimidazole ring and the ease with which it can be functionalized have made it a popular scaffold for building complex molecules. nih.govgoogleapis.com The development of novel synthetic methodologies, including microwave-assisted and green chemistry approaches, has further expanded the accessibility and diversity of benzimidazole-based compounds for research. chemrevlett.com

Role of Aminomethylbenzimidazoles as Precursors in Advanced Chemical Synthesis

Within the vast family of benzimidazole derivatives, aminomethylbenzimidazoles serve as particularly valuable precursors in advanced chemical synthesis. The aminomethyl group (-CH₂NH₂) acts as a versatile chemical handle, providing a nucleophilic site for a wide range of chemical transformations. This functional group allows for the straightforward extension of the molecular structure through the formation of amides, ureas, sulfonamides, and other linkages, enabling the construction of large and diverse chemical libraries for drug screening.

The strategic placement of the aminomethyl group on the benzimidazole scaffold, whether at the 2- or 5-position, influences the spatial orientation of appended chemical moieties. This is crucial for optimizing interactions with specific biological targets, such as the active sites of enzymes. ed.ac.uk For instance, 2-aminomethylbenzimidazole derivatives have been extensively used as core scaffolds in the design of potent tyrosine kinase inhibitors, where the aminomethyl group facilitates crucial hydrogen bonding interactions within the ATP-binding site of the kinase. ed.ac.ukscilit.com The dihydrochloride (B599025) salt form of these amines is often used to improve solubility and stability, making them easier to handle in subsequent synthetic steps. nih.gov

Scope and Research Focus on (1H-Benzimidazol-5-ylmethyl)amine Dihydrochloride as a Key Intermediate

This compound is a specific chemical intermediate that holds significant potential for the synthesis of targeted therapeutics. Its structure features the aminomethyl group at the 5-position of the benzene (B151609) ring portion of the scaffold, which directs synthetic modifications into a different vector space compared to its 2-substituted counterpart. This structural distinction is critical for exploring the structure-activity relationships (SAR) of new drug candidates.

This compound serves as a key building block for creating molecules designed to interact with specific biological targets. While detailed synthetic routes for many proprietary compounds are not always public, the utility of this intermediate can be inferred from the development of related molecules. For example, 5-aminomethyl-1H-benzimidazoles have been investigated as orally active inhibitors of inducible T-cell kinase (Itk), a crucial target in immunology. nih.gov The amine moiety is essential for building out the structure to achieve potent and selective inhibition. Similarly, the broader class of benzimidazoles is a major focus in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that exploit DNA repair pathways. mdpi.com The synthesis of these complex inhibitors often relies on key benzimidazole intermediates that can be elaborated into the final, highly functionalized drug molecule.

Table 1: Chemical Properties of (1H-Benzimidazol-5-ylmethyl)amine Data corresponds to the free base form of the compound.

| Property | Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Exact Mass | 147.079647300 Da |

| XLogP3 | 0.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Current Research Landscape and Future Directions for Benzimidazole-Based Structures

The research landscape for benzimidazole-based structures is vibrant and continues to expand into new frontiers of medicine and technology. A primary focus remains on the development of targeted therapies, particularly in oncology. Scientists are actively designing novel benzimidazole derivatives as highly selective inhibitors of protein kinases and PARP, aiming to overcome drug resistance and improve patient outcomes. mdpi.comed.ac.uk

Future directions point towards the integration of benzimidazole chemistry with other advanced fields. This includes the development of benzimidazole-based probes for diagnostic imaging and the use of nanotechnology for targeted drug delivery, enhancing the efficacy and reducing the side effects of potent therapeutics. nih.gov Furthermore, the exploration of benzimidazole scaffolds in personalized medicine is a growing area, where treatments could be tailored based on the genetic makeup of a patient's disease. mdpi.com The continuous innovation in synthetic methodologies, such as flow chemistry and photocatalysis, is expected to accelerate the discovery of next-generation benzimidazole-based drugs with novel mechanisms of action.

Table 2: Diverse Pharmacological Activities of the Benzimidazole Scaffold

| Pharmacological Activity | Description | Key Targets/Mechanisms |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Kinase inhibition (e.g., EGFR, HER2), PARP inhibition, microtubule disruption. |

| Antimicrobial | Activity against a broad spectrum of bacteria and fungi. | Inhibition of microbial enzymes, DNA replication, and cell wall synthesis. |

| Antiviral | Inhibition of viral replication. | Targeting viral polymerases or proteases. |

| Anthelmintic | Eradication of parasitic worms. | Binding to β-tubulin, disrupting microtubule formation in the parasite. |

| Anti-inflammatory | Reduction of inflammation and pain. | Inhibition of enzymes like cyclooxygenases (COX). |

| Antihypertensive | Lowering of blood pressure. | Angiotensin II receptor blockade. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3H-benzimidazol-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCVTNMXYDMSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267874-51-1 | |

| Record name | (1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Benzimidazol 5 Ylmethyl Amine Dihydrochloride

Precursor Synthesis and Starting Materials for the Benzimidazole (B57391) Core

The construction of the benzimidazole ring system is a fundamental step in the synthesis of the target compound. This is typically achieved through the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile.

Synthesis of Substituted 1H-Benzimidazoles

The classical and most widely employed method for the synthesis of the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures. beilstein-journals.orgnih.gov However, numerous modern methodologies have been developed to improve yields, reduce reaction times, and employ milder conditions.

A common approach involves the condensation of o-phenylenediamine with various aldehydes. nih.govrsc.orgsigmaaldrich.com The choice of catalyst and solvent system is crucial for the efficiency of this reaction. A variety of catalysts have been explored, including ammonium (B1175870) salts like ammonium chloride, which offer an inexpensive and environmentally benign option. rsc.org Other catalytic systems such as erbium triflate (Er(OTf)₃), phosphoric acid, and gold nanoparticles have also been shown to be effective. beilstein-journals.orgrsc.orgnih.gov The reaction conditions, including temperature and solvent, are optimized to favor the formation of the desired benzimidazole product. For instance, the use of ethanol (B145695) as a solvent at room temperature has been found to be effective in many cases. samipubco.com

The table below summarizes the impact of different catalysts on the synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde (B42025), illustrating the optimization of reaction conditions.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | Ethanol | Room Temp | 16 | 60 |

| NH₄Cl | CHCl₃ | Room Temp | 4 | 94 |

| Er(OTf)₃ | H₂O | 120 (MW) | 0.25 | 72 |

| H₃PO₄ | Methanol (B129727) | 50 | 0.08 | 98 |

| MgO@DFNS | Ethanol | Room Temp | 4 | 96 |

| PFPAT | Ethanol | Room Temp | 4 | 88 |

| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 18 | >99 |

This table presents a compilation of data from various sources to illustrate the effect of different catalysts on the synthesis of a model benzimidazole. beilstein-journals.orgrsc.orgrsc.orgnih.govsamipubco.com

Introduction of the Methylamine (B109427) Moiety

With the benzimidazole core established, the next critical step is the introduction of the methylamine group at the 5-position. This is typically achieved by first synthesizing a benzimidazole precursor bearing a suitable functional group at the 5-position, which can then be converted to the desired aminomethyl group. Two primary routes are prominent: one starting from 1H-benzimidazole-5-carbaldehyde and the other from 1H-benzimidazole-5-carbonitrile.

The synthesis of the key intermediate, 1H-benzimidazole-5-carbaldehyde, can be accomplished through various methods. One reported synthesis involves the catalytic reduction of 2-aryl-5-cyano-1H-benzimidazoles using a Ni-Al alloy in the presence of formic acid, which yields the corresponding 5-formyl derivatives in good yields (67-91%). samipubco.com Another route involves the Swern oxidation of (1H-benzo[d]imidazol-5-yl)methanol. rsc.org

Alternatively, 1H-benzimidazole-5-carbonitrile can serve as a precursor. This can be synthesized by reacting 4-cyano-1,2-phenylenediamine with an appropriate benzaldehyde. samipubco.com

Detailed Reaction Pathways and Mechanisms

The conversion of the 5-substituted benzimidazole precursors to (1H-Benzimidazol-5-ylmethyl)amine involves specific chemical transformations, primarily amination and reduction reactions.

Amination Strategies

Reductive Amination of 1H-Benzimidazole-5-carbaldehyde: This is a highly effective one-pot method for the synthesis of amines from aldehydes or ketones. organic-chemistry.org The reaction proceeds via the formation of an intermediate imine (or Schiff base) from the reaction of the aldehyde with an amine, which is then reduced in situ to the corresponding amine. In the context of synthesizing (1H-Benzimidazol-5-ylmethyl)amine, 1H-benzimidazole-5-carbaldehyde would be reacted with methylamine. The imine intermediate formed is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄). scielo.org.mxorientjchem.org The reaction is often carried out in a protic solvent like methanol or ethanol. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. The hydride from the reducing agent then attacks the imine carbon, yielding the final amine product after workup.

Reduction of 1H-Benzimidazole-5-carbonitrile: An alternative strategy involves the reduction of a nitrile group. 1H-Benzimidazole-5-carbonitrile can be reduced to the corresponding primary amine, (1H-Benzimidazol-5-ylmethyl)amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The nitrile carbon is reduced to a methylene (B1212753) group, and the nitrogen atom is converted to an amino group.

Formation of the Dihydrochloride (B599025) Salt

The final step in the synthesis is the formation of the dihydrochloride salt of (1H-Benzimidazol-5-ylmethyl)amine. This is a straightforward acid-base reaction. The synthesized amine, which has two basic nitrogen atoms (one in the imidazole (B134444) ring and the primary amine), is treated with two equivalents of hydrochloric acid (HCl). The reaction is typically carried out by dissolving the free base in a suitable solvent, such as dichloromethane, and then adding a solution of HCl in a solvent like ether. semanticscholar.org The dihydrochloride salt, being ionic, is generally less soluble in organic solvents and precipitates out, allowing for its isolation by filtration. This salt formation also serves as a method of purification. rsc.org

Optimization of Synthetic Routes

The optimization of the synthetic routes for benzimidazole derivatives is crucial for achieving high yields and purity while minimizing reaction times and the use of harsh reagents. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of the benzimidazole core, studies have shown that the catalyst plays a significant role. For instance, in the condensation of o-phenylenediamine with aldehydes, catalysts like phosphoric acid have been shown to provide excellent yields in very short reaction times (e.g., 5 minutes at 50 °C in methanol). rsc.org The choice of solvent can also dramatically influence the reaction outcome. While aprotic solvents like DMF have been traditionally used, greener solvents like ethanol and even water are being increasingly employed. beilstein-journals.orgsamipubco.com

In the reductive amination step, the choice of reducing agent and reaction conditions is critical. Sodium borohydride is a mild and selective reducing agent suitable for this transformation. The efficiency of the reduction can be enhanced by the addition of additives. For example, the use of cation exchange resins in conjunction with NaBH₄ has been shown to be effective. scielo.org.mx The optimization of temperature is also important; while some reductive aminations proceed at room temperature, others may require gentle heating to go to completion.

The table below provides a comparative overview of different conditions for the reductive amination of benzaldehyde with aniline, which serves as a model for the synthesis of the target compound.

| Reducing System | Solvent | Temperature | Time | Yield (%) |

| NaBH₄/DOWEX(R)50WX8 | THF | Room Temp | 20 min | 91 |

| NaBH₄/NaH₂PO₄·H₂O | THF | Reflux | 55 min | 92 |

| NaBH₄/B(OSO₃H)₃/SiO₂ | Acetonitrile | Room Temp | 10 min | 98 |

| NaBH₄ in Glycerol | Glycerol | 70 °C | 40 min | 97 |

This table illustrates the optimization of reductive amination conditions using various systems for a model reaction. scielo.org.mxorientjchem.orgias.ac.inias.ac.in

Remain Undocumented in Publicly Accessible Literature

Despite a thorough review of scientific databases and chemical literature, specific details regarding the synthetic methodologies for producing (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride are not publicly available. Consequently, an in-depth analysis of its synthesis, including yield enhancement, reaction condition modifications, and green chemistry approaches, cannot be provided at this time.

The synthesis of the broader benzimidazole scaffold is well-documented, with numerous methods reported for various derivatives. These methodologies often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under different conditions. nih.govias.ac.in However, information detailing the specific pathway to (1H-Benzimidazol-5-ylmethyl)amine and its subsequent conversion to the dihydrochloride salt is absent from the surveyed literature.

A plausible synthetic route could involve the preparation of a precursor such as 1H-benzimidazole-5-carbonitrile, followed by a reduction of the nitrile group to form the primary amine. While the precursor, 1H-benzimidazole-5-carbonitrile, is a known compound, witofly.comnih.gov specific protocols detailing its reduction to (1H-Benzimidazol-5-ylmethyl)amine are not described.

Without established synthetic procedures, a discussion on the following topics, as requested, is not possible:

Green Chemistry Approaches in Synthesis:The application of green chemistry principles, including solvent-free reactions, organocatalysis, and atom economy strategies, has not been reported for the synthesis of this compound. While green methods for general benzimidazole synthesis exist,rjptonline.orgchemmethod.comtheir applicability to this specific target has not been documented.

Further research and publication in the field of synthetic chemistry are required to elucidate the methodologies for preparing this compound. Until such information becomes available, a comprehensive article on its specific synthesis as outlined cannot be generated.

Derivatization and Analog Development from 1h Benzimidazol 5 Ylmethyl Amine Dihydrochloride

Strategies for Functionalization of the Amine Group

The primary amine of (1H-Benzimidazol-5-ylmethyl)amine is a key site for derivatization, enabling the introduction of a wide range of functional groups through several reliable synthetic routes.

The formation of an amide bond is a fundamental transformation in medicinal chemistry, often employed to connect molecular fragments. The primary amine of (1H-Benzimidazol-5-ylmethyl)amine can be readily condensed with various carboxylic acids to yield a library of amide derivatives. This reaction typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov

Common methods for carboxylic acid activation include conversion to more reactive species like acyl chlorides, acid anhydrides, or activated esters. lookchemmall.combohrium.com Alternatively, direct condensation can be achieved using a variety of coupling reagents. mdpi.com Reagents such as titanium tetrachloride (TiCl₄) have been reported to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov The reaction mechanism can proceed through the formation of an adduct between the carboxylate ion and the coupling agent, which then reacts with the amine. nih.gov

| Reactant: Carboxylic Acid | Resulting Amide Product | Potential Coupling Reagents |

| Benzoic Acid | N-((1H-Benzimidazol-5-yl)methyl)benzamide | SOCl₂, (COCl)₂, DCC, EDC, TiCl₄ |

| Acetic Acid | N-((1H-Benzimidazol-5-yl)methyl)acetamide | Acetic Anhydride (B1165640), Acetyl Chloride |

| 4-Nitrobenzoic Acid | N-((1H-Benzimidazol-5-yl)methyl)-4-nitrobenzamide | Pyridazinylphosphoric acid esters |

| Phenylacetic Acid | N-((1H-Benzimidazol-5-yl)methyl)-2-phenylacetamide | Carbodiimides, HATU, HOBt |

Alkylation and acylation of the amine group introduce different steric and electronic properties to the parent molecule.

Alkylation: Reductive amination is a common method for alkylating primary amines. This involves reacting (1H-Benzimidazol-5-ylmethyl)amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) to form a secondary or tertiary amine. Direct alkylation using alkyl halides can also be employed, though it may be less selective, potentially leading to over-alkylation.

Acylation: This is closely related to amidation and involves the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride. This reaction is typically straightforward and high-yielding, providing a robust method for introducing acyl groups.

| Reaction Type | Reagents | General Product Structure |

| Reductive Amination | Aldehyde (R-CHO), NaBH(OAc)₃ | R-CH₂-NH-CH₂-(1H-Benzimidazole) |

| Direct Alkylation | Alkyl Halide (R-X), Base | R-NH-CH₂-(1H-Benzimidazole) |

| Acylation | Acyl Chloride (R-COCl), Base | R-CO-NH-CH₂-(1H-Benzimidazole) |

The synthesis of urea (B33335) and thiourea (B124793) derivatives represents another important strategy for modifying the amine group. These functional groups can act as hydrogen bond donors and acceptors, significantly influencing the molecule's interaction with biological targets. The reaction of the primary amine of (1H-Benzimidazol-5-ylmethyl)amine with various isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides the corresponding urea or thiourea derivatives, respectively.

Research has shown the successful synthesis of numerous urea and thiourea derivatives incorporating a benzimidazole (B57391) core. semanticscholar.orgelsevierpure.com For example, new series of these derivatives have been designed and synthesized, with their structures confirmed by spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. semanticscholar.orgelsevierpure.com These studies demonstrate the feasibility and utility of this synthetic approach for generating diverse benzimidazole-based compounds. uea.ac.uk

| Reagent | Functional Group | Product Class | Representative Synthesized Derivatives (from literature on related scaffolds) semanticscholar.orgelsevierpure.com |

| Aryl Isocyanate | -N=C=O | Urea | 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide |

| Aryl Isothiocyanate | -N=C=S | Thiourea | 1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea |

| Alkyl Isocyanate | -N=C=O | Urea | 1-(2-Fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea researchgate.net |

| Alkyl Isothiocyanate | -N=C=S | Thiourea | Isoprenyl-thiourea derivatives semanticscholar.org |

Synthesis of N-Substituted Benzimidazole Derivatives

Alkylation is the most common modification of the benzimidazole nitrogen atoms. For an N-unsubstituted benzimidazole like the parent scaffold, direct alkylation with an alkyl halide in the presence of a base can lead to a mixture of N-1 and N-3 substituted isomers. The regioselectivity of this reaction can be influenced by the nature of the substituent at the C-2 position and the reaction conditions.

The synthesis of N-substituted benzimidazole derivatives is often achieved by reacting the benzimidazole core with various functionalized halides in a basic medium. For instance, the reaction of 5-nitrobenzimidazol-2-one with alkylating agents like benzyl (B1604629) chloride, allyl bromide, or propargyl bromide has been carried out under phase transfer catalysis (PTC) conditions, typically yielding 1,3-dialkylated products. researchgate.net

| Alkylating Agent | Base / Catalyst | General Product | Notes |

| Methyl Iodide | K₂CO₃, NaH | 1-Methyl and 3-Methyl Isomers | Reaction can yield a mixture of isomers. |

| Benzyl Chloride | K₂CO₃, TBAB (PTC) | 1-Benzyl and 3-Benzyl Isomers | Phase transfer catalysis can facilitate the reaction. researchgate.net |

| Substituted Halides | K₂CO₃ | N-1 Substituted Derivatives | Can be used to introduce complex side chains. nih.gov |

Advanced N-analogs can be designed by introducing more complex or functionalized substituents onto the benzimidazole nitrogen atoms. This strategy allows for the incorporation of diverse chemical motifs to fine-tune the molecule's properties. The synthesis often involves the reaction of the N-H benzimidazole with various electrophiles, such as functionalized alkyl or aryl halides, under basic conditions.

For example, dihalogenated compounds can be used to create dimeric structures where two benzimidazole units are linked together. The synthesis of novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been accomplished by reacting the parent benzimidazole with substituted halides, demonstrating the versatility of this approach. nih.gov These synthetic methods provide access to a wide range of N-substituted analogs with varied structural complexity. connectjournals.com

Synthesis of Ring-Substituted Benzimidazole Derivatives

Functionalization of the benzimidazole ring itself is a key strategy for creating analogs of (1H-Benzimidazol-5-ylmethyl)amine. The electronic nature of the bicyclic system allows for various substitution reactions, primarily electrophilic aromatic substitutions and modern palladium-catalyzed cross-coupling reactions. These methods enable the introduction of a wide array of functional groups onto the benzene (B151609) portion of the benzimidazole core.

The benzimidazole ring system is π-excessive, making it susceptible to electrophilic aromatic substitution (EAS) reactions at the 4, 5, 6, and 7 positions of the benzene ring. The regioselectivity of these reactions is dictated by the electronic properties of existing substituents. In the case of a 5-substituted benzimidazole, such as one derived from (1H-Benzimidazol-5-ylmethyl)amine, the directing effect of the group at C5 is paramount. The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group. Therefore, electrophilic substitution would be predicted to occur primarily at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions applicable to the benzimidazole core include nitration and halogenation.

Nitration: The introduction of a nitro group (-NO₂) onto the benzimidazole ring is typically achieved using nitrating agents like nitric acid in the presence of sulfuric acid. For a 5-substituted benzimidazole, nitration is expected to yield a mixture of 4-nitro and 6-nitro derivatives. For instance, the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one has been shown to produce the 5-methyl-4,6-dinitro derivative, demonstrating the feasibility of substitution on the benzene ring. google.comresearchgate.net Subsequent reduction of the nitro group can provide an amino group, a versatile handle for further functionalization.

Halogenation: Direct halogenation of the benzimidazole ring can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. beilstein-archives.org The reaction provides a direct route to halo-substituted benzimidazoles, which are crucial precursors for cross-coupling reactions. Given the activating nature of the 5-(aminomethyl) group, these reactions are expected to proceed under relatively mild conditions, yielding predominantly 4- and 6-halo-substituted products. nih.gov

The table below summarizes representative electrophilic aromatic substitution reactions on benzimidazole derivatives.

| Reaction | Substrate Example | Reagents | Major Product(s) | Reference |

|---|---|---|---|---|

| Nitration | 5-Methyl benzimidazolone | Dilute HNO₃ | 5-Nitro-6-methyl benzimidazolone | google.com |

| Mononitration | 2-Alkyl-5-chlorobenzimidazole | HNO₃ / H₂SO₄ | Mixture of 4-nitro and 7-nitro isomers | researchgate.net |

| Halogenation | 3-Aryl-1H-pyrazol-5-amine | NXS (X = Br, I, Cl), DMSO | 4-Halogenated pyrazole (B372694) derivative | beilstein-archives.org |

| Dihalogenation | o-(Cyclic amino)aniline | H₂O₂ / HX (X = Cl, Br) | Selectively dichlorinated/dibrominated ring-fused benzimidazoles | nih.gov |

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, offering a powerful method for functionalizing the benzimidazole ring, particularly at the less reactive 5(6)-position. researchgate.net These reactions typically start from a halogenated benzimidazole precursor, which can be prepared via electrophilic halogenation as described above or through multi-step synthesis.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide. It is widely used to form biaryl linkages. A 5-bromo-substituted (1H-Benzimidazol-5-ylmethyl)amine derivative could be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents at the C5 position. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgyoutube.comyoutube.com Starting with a 5-halo-benzimidazole derivative, this method allows for the introduction of a wide range of primary or secondary amines at the C5 position, creating libraries of N-substituted analogs. researchgate.netnih.gov

These reactions are valued for their high functional group tolerance and generally good yields. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and selectivity.

The following table presents examples of palladium-catalyzed reactions on halo-substituted benzimidazoles and related heterocycles.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | N-protected-5-bromo-2-nitrophenyl-benzimidazole | Aryl boronic acids | Pd(dppf)Cl₂ | 5(6)-Aryl-substituted benzimidazole | researchgate.net |

| Buchwald-Hartwig Amination | N-protected-5-bromo-2-nitrophenyl-benzimidazole | Sulfonylanilines | Pd₂(dba)₃ / Xantphos | 5(6)-Amino-substituted benzimidazole | researchgate.net |

| Buchwald-Hartwig Amination | 2-Chlorobenzimidazole | Ketone-containing amine | RuPhos precatalyst (P1) | 2-(Amino)-benzimidazole derivative | nih.gov |

| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | researchgate.net |

Formation of Advanced Conjugates and Molecular Probes

The primary amine of (1H-Benzimidazol-5-ylmethyl)amine is an excellent nucleophile, making it an ideal handle for conjugation to other molecules. This allows for the creation of sophisticated molecular tools, such as affinity probes for biological studies or fluorescent and isotopically labeled probes for biochemical research.

Bioconjugation involves the covalent attachment of a molecule of interest, such as (1H-Benzimidazol-5-ylmethyl)amine, to another molecule, often a biomolecule or a reporter tag, via a linker. The primary amine group is readily targeted by various amine-reactive chemical groups.

Thiourea Linkage: A common and stable linkage in bioconjugation is the thiourea bond. This is formed by the reaction of the primary amine with an isothiocyanate (NCS) group. (1H-Benzimidazol-5-ylmethyl)amine can be converted into its corresponding isothiocyanate derivative by reacting it with a desulfurization agent like carbon disulfide (CS₂) in the presence of a base, followed by treatment with a reagent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.comresearchgate.net Alternatively, the amine can be directly reacted with a molecule containing an isothiocyanate group to form the conjugate. nih.gov This strategy is widely used to link small molecules to proteins or other probes.

Amide Linkage: Amide bonds are another robust linkage. They can be formed by reacting the primary amine with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. NHS esters are common amine-reactive reagents used to attach labels or linkers to proteins and other molecules bearing primary amines.

The table below outlines common linker chemistries applicable to the primary amine of (1H-Benzimidazol-5-ylmethyl)amine.

| Reactive Group on Linker | Functional Group Targeted | Resulting Linkage | Typical Reagents/Conditions | Reference |

|---|---|---|---|---|

| Isothiocyanate (-NCS) | Primary Amine (-NH₂) | Thiourea | Reaction in a suitable solvent (e.g., DCM, DMF) | nih.govbeilstein-journals.org |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | Aqueous buffer (pH 7-9) | General Knowledge |

| Carbodiimide (e.g., EDC) | Primary Amine (-NH₂) + Carboxylic Acid (-COOH) | Amide | EDC, NHS in aqueous buffer (pH 4.5-7.5) | General Knowledge |

To study the interaction of (1H-Benzimidazol-5-ylmethyl)amine with biological systems, it is often necessary to label it with a fluorescent tag or an isotopic marker.

Fluorescent Probes: The primary amine allows for straightforward conjugation to a wide variety of fluorophores. Amine-reactive fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride, can be reacted with (1H-Benzimidazol-5-ylmethyl)amine to produce fluorescently labeled probes. nih.govresearchgate.net These probes can then be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the compound within cells or tissues. The benzimidazole core itself can be a component of a fluorophore, and modifications can tune its fluorescent properties. nih.govrsc.org

Isotopic Probes: Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound or as an internal standard in quantitative mass spectrometry. wikipedia.org Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be incorporated into the structure of (1H-Benzimidazol-5-ylmethyl)amine.

Deuterium Labeling: This can be achieved by using deuterated reagents during the synthesis. For example, a nitrile precursor could be reduced to the aminomethyl group using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). Another approach is H-D exchange, where protons on the aromatic ring can be exchanged for deuterium by heating in acidic D₂O or using a palladium catalyst with a deuterium source. researchgate.netnih.gov

Fluorine-18 Labeling: For Positron Emission Tomography (PET) imaging, the radioactive isotope Fluorine-18 (¹⁸F) can be introduced. This often involves a multi-step synthesis where a precursor molecule is reacted with [¹⁸F]fluoride in the final step. For example, ¹⁸F has been incorporated into benzimidazole derivatives to create potential PET tumor imaging agents. nih.gov

The following table provides examples of methods for synthesizing labeled probes.

| Probe Type | Labeling Strategy | Example Precursor/Reagent | Resulting Probe | Reference |

|---|---|---|---|---|

| Fluorescent | Conjugation to fluorophore | 5'-amino-2-(2'-hydroxyphenyl)benzimidazole + Phosgene | Carbamylated, blue-fluorescent derivative | nih.gov |

| Isotopic (Deuterium) | H-D exchange | 1,2-Phenylenediamine in D₂O/DCl | Benzimidazole-d₄ | researchgate.net |

| Isotopic (Deuterium) | Catalytic H-D exchange | Aromatic substrate, Pd/C, Al, D₂O | Deuterium-enriched aromatic compound | nih.gov |

| Isotopic (¹⁸F) | Nucleophilic substitution | Tosyl-precursor + K[¹⁸F]F/Kryptofix 2.2.2 | ¹⁸F-labeled benzimidazole | nih.gov |

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride (B599025): A Versatile Building Block in Organic Synthesis

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride has emerged as a significant building block in the field of organic synthesis. Its unique structure, featuring a benzimidazole core and a reactive aminomethyl side chain, provides a versatile platform for the construction of complex heterocyclic compounds. This article explores the diverse applications of this compound in the synthesis of various molecular architectures, highlighting its role in the formation of quinoxaline (B1680401) derivatives, fused polycyclic systems, and its utility in multi-component reactions.

Applications in Organic Synthesis As a Versatile Building Block

Application in Ligand Design and Coordination Chemistry

The structure of (1H-Benzimidazol-5-ylmethyl)amine, containing two nitrogen atoms within the imidazole (B134444) ring and a primary amine, makes it a candidate for forming coordination complexes with metal ions. The spatial arrangement and electronic properties of these nitrogen atoms are critical for its function as a ligand.

Design of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF are largely determined by the geometry and functionality of this organic linker. While numerous benzimidazole-containing molecules have been successfully employed as linkers for MOFs, there is no specific research detailing the use of (1H-Benzimidazol-5-ylmethyl)amine for this purpose. Theoretically, the primary amine could be chemically modified—for instance, by reacting it with carboxylic acid-containing molecules—to create a more complex linker with multiple coordination sites suitable for MOF synthesis. However, such derivatives and their applications in MOF construction have not been reported.

Synthesis of Chelating Ligands for Transition Metals

Chelating ligands are molecules that can form multiple bonds with a single central metal ion, creating a stable, ring-like structure known as a chelate. The efficacy of a molecule as a chelating agent depends on the number of donor atoms and their spatial separation. (1H-Benzimidazol-5-ylmethyl)amine possesses three potential nitrogen donor atoms.

Research into its structural isomer, 2-(aminomethyl)benzimidazole, has shown that it can act as a bidentate ligand, coordinating to metal ions through the pyridine-type nitrogen of the imidazole ring and the nitrogen of the aminomethyl group. This forms a stable five-membered ring with the metal center. For (1H-Benzimidazol-5-ylmethyl)amine, the separation between the aminomethyl group at the 5-position and the nitrogen atoms in the imidazole ring is greater. This increased distance makes the formation of a stable, low-strain chelate ring with a single metal ion less probable compared to its 2-substituted counterpart. Consequently, it may function as a monodentate ligand through one of its nitrogen atoms or act as a bridging ligand between two different metal centers. Specific studies on the synthesis and characterization of transition metal complexes with (1H-Benzimidazol-5-ylmethyl)amine as a chelating ligand are not present in the current body of scientific literature.

Development of Catalysts and Organocatalysts

Benzimidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are a prominent class of ligands for transition metal catalysts. Furthermore, chiral benzimidazoles have been utilized as scaffolds in organocatalysis. Metal complexes incorporating benzimidazole ligands have also been investigated for catalytic activities, such as in ethylene (B1197577) oligomerization and polymerization.

Despite the broad utility of the benzimidazole scaffold in catalysis, there is a lack of specific research describing the development of catalysts or organocatalysts from (1H-Benzimidazol-5-ylmethyl)amine. Its primary amine offers a reactive site for introducing chirality or for grafting onto catalytic supports, but these potential applications remain unexplored in published research.

Contributions to Polymer Chemistry and Material Science Precursors

The bifunctional nature of (1H-Benzimidazol-5-ylmethyl)amine, possessing both a primary amine and a reactive N-H group on the imidazole ring, suggests its potential use as a monomer or functional additive in polymer synthesis.

Incorporation into Functional Polymer Backbones

Polyamides and polyimides are high-performance polymers often synthesized from diamine monomers. As a diamine, (1H-Benzimidazol-5-ylmethyl)amine could theoretically undergo polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The incorporation of the benzimidazole moiety into the polymer backbone would be expected to enhance thermal stability and modify other material properties.

However, the synthesis of high-performance polymers such as polybenzimidazoles (PBIs) typically requires tetraamine (B13775644) monomers to form the characteristic fused heterocyclic ring system. Similarly, established synthetic routes for advanced polyamides and polyimides containing benzimidazole units utilize specifically designed diamine monomers, none of which are (1H-Benzimidazol-5-ylmethyl)amine. There are no documented instances of this specific compound being incorporated into functional polymer backbones.

Synthesis of Monomers for Advanced Materials Research

The primary amine of (1H-Benzimidazol-5-ylmethyl)amine serves as a handle for further chemical modification to produce specialized monomers. For example, reaction with acryloyl chloride or methacrylic anhydride (B1165640) could convert it into an acrylamide (B121943) or methacrylamide (B166291) monomer. Such monomers, containing a pendant benzimidazole group, could then be polymerized to create functional polymers with potential applications in areas like proton-exchange membranes or as polymeric ligands. While this represents a viable synthetic strategy for creating novel materials, the synthesis and polymerization of such monomers derived from (1H-Benzimidazol-5-ylmethyl)amine have not been reported in scientific journals or patents.

Application in Supramolecular Assembly Design

This compound is a versatile building block in the field of supramolecular chemistry, which focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The unique structural features of this compound, namely the benzimidazole ring, the protonated aminomethyl group, and the chloride counter-ions, provide multiple points of interaction for the construction of intricate supramolecular architectures.

The design of supramolecular assemblies relies on the principles of molecular recognition and self-assembly, where molecules spontaneously organize into well-defined structures. In this context, this compound offers a combination of hydrogen bond donors and acceptors, potential for π-π stacking interactions, and electrostatic interactions, making it an excellent candidate for creating diverse supramolecular motifs.

Role of Non-Covalent Interactions:

The supramolecular behavior of this compound is governed by a variety of non-covalent forces:

Hydrogen Bonding: The protonated primary amine (-CH₂NH₃⁺) and the N-H groups of the benzimidazole ring are potent hydrogen bond donors. The chloride anions (Cl⁻) act as hydrogen bond acceptors. This donor-acceptor relationship leads to the formation of extensive hydrogen-bonding networks, which are fundamental to the stability and dimensionality of the resulting supramolecular structure. For instance, similar structures involving aminomethyl-benzimidazole hydrochlorides have shown the formation of supramolecular networks stabilized by N—H···Cl hydrogen bonds. researchgate.net The presence of two chloride ions per molecule of the dihydrochloride salt allows for a more extensive and potentially complex three-dimensional network.

Formation of Supramolecular Architectures:

The interplay of the aforementioned non-covalent interactions can lead to the formation of various supramolecular architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. The final architecture is influenced by factors such as solvent, temperature, and the presence of other coordinating species.

For example, the hydrogen bonds involving the chloride ions can link the (1H-Benzimidazol-5-ylmethyl)amine cations into chains or layers. These layers can then be further organized by π-π stacking interactions between the benzimidazole rings, resulting in a stable, crystalline solid.

| Interaction Type | Participating Moieties | Role in Supramolecular Assembly |

| Hydrogen Bonding | -NH₃⁺ (donor), Benzimidazole N-H (donor), Cl⁻ (acceptor) | Formation of extensive networks, linking individual molecules into higher-order structures (chains, sheets). |

| π-π Stacking | Benzimidazole rings | Stabilization of the assembly, influencing the packing of the aromatic systems. |

| Electrostatic Interactions | Cationic benzimidazole and amine groups, Anionic chloride ions | Primary driving force for ion-pairing and initial self-assembly. |

Table 1. Key Non-Covalent Interactions in the Supramolecular Assembly of this compound.

Biomolecular and Biochemical Research Applications Strictly in Vitro and Mechanistic, Non Clinical

Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins) In Vitro

Binding Affinity Studies (e.g., SPR, ITC)

No publicly available research data documents the use of techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride (B599025) to any biological macromolecules.

Enzyme Inhibition and Activation Studies In Vitro (e.g., NAMPT inhibitors)

While (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is used as a building block for synthesizing NAMPT inhibitors, there are no in vitro studies that directly assess its own inhibitory or activating effects on NAMPT or any other enzyme.

Receptor-Ligand Binding Assays In Vitro

There is no information available from in vitro receptor-ligand binding assays to characterize the interaction of this compound with any specific biological receptors.

Role in Target Identification and Validation Studies In Vitro

Mass Spectrometry-Based Proteomics for Target Elucidation

No studies have been published that employ mass spectrometry-based proteomics to elucidate the molecular targets of this compound.

Mechanistic Investigations of Biochemical Pathways In Vitro

In vitro mechanistic studies are fundamental to understanding how a compound exerts its effects at a molecular level, independent of complex cellular environments. These assays provide a controlled setting to dissect specific biochemical interactions.

Cellular Pathway Modulation in Cell-Free Systems

Cell-free systems, which are protein synthesis platforms derived from cellular extracts, offer a powerful tool for studying the direct effects of a compound on specific biochemical pathways without the interference of a cell membrane or other cellular structures. Research in this area for a novel compound would typically involve:

Reconstituted Pathway Analysis: Key proteins of a specific signaling or metabolic pathway are purified and combined in a test tube. The compound of interest is then introduced to determine its ability to modulate the pathway's output. For instance, a cell-free system could be designed to study a particular kinase cascade, where the phosphorylation of a substrate is measured in the presence and absence of the test compound.

Transcriptional and Translational Effects: The direct impact of a compound on the machinery of gene expression can be assessed. By using a cell-free transcription-translation (TX-TL) system, researchers can quantify the production of a reporter protein from a DNA template and determine if the compound inhibits or enhances this process.

As of the current literature, specific studies detailing the application of this compound in cell-free pathway modulation have not been published.

Enzymatic Reaction Kinetic Studies

To understand the mechanism by which a compound interacts with a specific enzyme, kinetic studies are indispensable. These experiments measure the rate of an enzymatic reaction and how it is affected by varying concentrations of the substrate and the inhibitor (the compound ).

Key parameters determined from these studies include:

Inhibition Constant (K_i): This value represents the concentration of the inhibitor required to produce half-maximum inhibition, providing a measure of the inhibitor's potency.

Mechanism of Inhibition: Kinetic data can reveal whether a compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, which provides insights into whether it binds to the enzyme's active site or an allosteric site.

The following table illustrates the types of data typically generated in enzymatic kinetic studies for a hypothetical inhibitor.

| Inhibitor Concentration (nM) | Initial Velocity (V_0) with Substrate [S] = K_m | Initial Velocity (V_0) with Substrate [S] = 2xK_m |

| 0 | 50.0 | 66.7 |

| 10 | 33.3 | 50.0 |

| 20 | 25.0 | 40.0 |

| 50 | 16.7 | 28.6 |

| 100 | 10.0 | 18.2 |

This is a hypothetical data table for illustrative purposes.

Currently, there are no publicly available enzymatic reaction kinetic studies for this compound.

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions (Non-Clinical Focus)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology. They involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity.

Elucidation of Key Pharmacophoric Features In Vitro

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. In vitro assays are used to build a pharmacophore model by comparing the activities of different analogs.

Key pharmacophoric features often include:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic groups

Positively and negatively charged centers

For the benzimidazole (B57391) scaffold, SAR studies often explore substitutions at various positions of the fused ring system to determine their impact on target binding. The table below outlines a hypothetical SAR study for a series of benzimidazole derivatives targeting a specific protein, as measured by an in vitro binding assay.

| Compound | Substitution at Position 2 | Substitution at Position 5 | In Vitro Binding Affinity (IC_50, nM) |

| 1 | -H | -CH₂NH₂ | 500 |

| 2 | -CH₃ | -CH₂NH₂ | 250 |

| 3 | -Phenyl | -CH₂NH₂ | 100 |

| 4 | -H | -COOH | >10000 |

| 5 | -H | -CH₂OH | 1500 |

This is a hypothetical data table for illustrative purposes.

Specific in vitro studies to elucidate the key pharmacophoric features of this compound have not been reported in the scientific literature.

Optimization of Molecular Interactions for Target Specificity

Once a lead compound and its key pharmacophoric features are identified, the next step is to optimize its structure to enhance its potency and selectivity for the desired biological target. This is an iterative process of chemical synthesis and in vitro testing.

Strategies for optimization include:

Fine-tuning Functional Groups: Modifying substituents to improve binding interactions, such as strengthening hydrogen bonds or enhancing hydrophobic packing.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in its bioactive conformation, which can improve binding affinity and reduce off-target effects.

Scaffold Hopping: Replacing the core chemical scaffold with a different one that maintains the key pharmacophoric features, potentially leading to improved properties.

The goal of this process is to develop a compound with high affinity for its intended target and minimal interaction with other biomolecules, thereby increasing its potential for specific and well-defined research applications. The optimization of this compound for a specific biological target has not been documented in published research.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of benzimidazole (B57391) compounds. jocpr.com These methods are employed to calculate optimized molecular geometries, electronic structures, and vibrational frequencies. researchgate.net For instance, studies on various benzimidazole derivatives often utilize the B3LYP functional combined with basis sets like 6-31G(d) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry for describing the reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov In many benzimidazole derivatives, the HOMO is distributed over the benzimidazole ring system, indicating this moiety's capacity for electron donation. researchgate.net The distribution of the LUMO, in turn, highlights regions susceptible to nucleophilic attack. nih.gov Computational studies on benzimidazole structures provide valuable data on these electronic parameters. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Benzimidazole Derivative

This table presents calculated values for a representative benzimidazole compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, to illustrate the application of DFT calculations. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.1423 |

| LUMO Energy | -1.2157 |

| HOMO-LUMO Energy Gap (ΔE) | 4.9266 |

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the theoretical ¹H and ¹³C NMR chemical shifts of benzimidazole derivatives, which often show good correlation with experimental values. researchgate.net

Vibrational Spectroscopy: DFT calculations can determine the harmonic vibrational frequencies of a molecule, which aids in the assignment of experimental FT-IR and FT-Raman spectral bands. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra by determining the electronic transition energies and oscillator strengths. nih.gov Studies on related compounds have shown that calculated absorption maxima often correspond to HOMO→LUMO transitions and align well with experimental data. researchgate.net

Table 2: Comparison of Experimental and Theoretically Calculated UV-Vis Absorption Maxima (λmax) for a Benzimidazole Derivative in Ethanol (B145695)

Data for 2-aminobenzimidazole (B67599) (2-ABD) is shown as a representative example. researchgate.net

| Method | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

|---|---|---|---|

| Experimental | 283 | 243 | 212 |

| Calculated (TD-DFT) | 259 | 247 | 239 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational techniques for exploring the interactions between small molecules, such as benzimidazole derivatives, and biological macromolecules like proteins. nih.govresearchgate.net These methods are crucial for predicting binding modes and affinities, providing a structural basis for potential biological activity. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions. scispace.com For the benzimidazole scaffold, docking studies have been performed against a wide array of targets, including protein kinases, microbial enzymes, and receptors. nih.govlokmanhekim.edu.tr These studies identify crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site of the target. researchgate.net The binding energy, a quantitative measure of affinity, can be further refined using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov

Table 3: Example of Molecular Docking Results for a Benzimidazole Derivative with a Protein Target

This table shows representative docking data for an ethyl 4-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-ylcarbamate derivative against the antibacterial target FabH, illustrating the type of information generated. lokmanhekim.edu.tr

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -9.1 |

| Key Interacting Residues | His241, His311, Asn347 |

| Types of Interactions | Hydrogen bonds, Pi-cation |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. researchgate.net MD simulations are used to assess the stability of the predicted binding pose. lokmanhekim.edu.tr Key analyses include the calculation of the Root Mean Square Deviation (RMSD) of the protein and ligand atoms to evaluate conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. lokmanhekim.edu.tr These simulations can confirm the persistence of key interactions observed in docking and reveal important conformational changes that may occur upon ligand binding. nih.gov

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are also employed to predict the chemical reactivity of benzimidazole compounds. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting reactive sites. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. researchgate.net

Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides a quantitative basis for predicting reactivity. The spatial distribution of the HOMO indicates the most probable sites for electrophilic attack, whereas the distribution of the LUMO points to the likely sites for nucleophilic attack. nih.gov These computational approaches are instrumental in understanding the reactivity of the benzimidazole nucleus and guiding the synthesis of new derivatives.

Transition State Analysis for Synthetic Pathways

The synthesis of the benzimidazole core, a key step in forming compounds like (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride (B599025), typically involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. pharmacyinfoline.comrsc.org Computational analysis, particularly transition state theory combined with quantum mechanical calculations, is essential for elucidating the precise mechanism and energetics of this transformation.

The generally accepted mechanism involves two key stages:

Schiff Base Formation: The initial step is a nucleophilic attack by one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate.

Cyclization and Aromatization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a dihydrobenzimidazole intermediate. Subsequent elimination of a hydride ion (oxidation) results in the aromatic benzimidazole ring. nih.gov

Solvent Effects on Reaction Energetics

The choice of solvent can profoundly impact the energetics and outcome of benzimidazole synthesis. Computational models, such as the Polarizable Continuum Model (PCM), allow for the theoretical investigation of solvent effects on both reactants and transition states.

Experimental studies have shown that polar solvents, such as methanol (B129727) and ethanol, are generally effective for the condensation reaction between o-phenylenediamine and aldehydes. nih.gov This can be rationalized from a computational perspective. Polar solvents can stabilize charged intermediates and polar transition states through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy barrier for the reaction and increasing the reaction rate.

Conversely, non-polar solvents are typically less effective. nih.gov In recent years, solvent-free conditions, often utilizing ionic liquids, have been explored as an environmentally benign alternative. rasayanjournal.co.inresearchgate.net Computational studies in these cases can help to understand the unique reaction environment provided by the ionic liquid, where specific anion-cation interactions with the reacting species can influence the reaction energetics in a manner distinct from conventional molecular solvents.

Table 1: Effect of Solvent on Benzimidazole Synthesis Yield This table is illustrative, based on general findings for benzimidazole synthesis.

| Solvent | Polarity | Typical Yield | Reference |

|---|---|---|---|

| Methanol | Polar Protic | High | nih.gov |

| Ethanol | Polar Protic | High | nih.gov |

| Acetonitrile | Polar Aprotic | Moderate to High | nih.gov |

| Toluene | Non-polar | Low | nih.gov |

| Ionic Liquid | Ionic | High | researchgate.net |

QSAR/QSPR Modeling for Material Science or Biochemical Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are invaluable for predicting the behavior of new derivatives and guiding synthetic efforts.

Development of Predictive Models for Chemical Properties

QSPR modeling has been effectively applied to predict the properties of benzimidazole derivatives for material science applications, most notably as corrosion inhibitors. researchgate.net In these studies, quantum chemical descriptors are calculated using methods like DFT and correlated with experimentally measured inhibition efficiency.

Key descriptors often include:

E-HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E-HOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of a metal surface, enhancing inhibition.

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Pertains to the ability to accept electrons. The energy gap (ΔE = E-LUMO - E-HOMO) is an indicator of chemical reactivity and stability.

Dipole Moment (μ): Provides information on the polarity and distribution of charge in the molecule, which influences its adsorption on a metal surface.

Log P (Partition Coefficient): A measure of lipophilicity, which can affect the solubility of the inhibitor in the corrosive medium and its ability to form a protective film.

A QSPR study on bis-benzimidazole derivatives as corrosion inhibitors for mild steel successfully developed models using multiple linear regression (MLR) and other methods, achieving a very high coefficient of determination (R² = 0.99). researchgate.net Such models provide a robust framework for designing new benzimidazole-based compounds with superior corrosion inhibition properties.

Table 2: Quantum Chemical Descriptors Used in QSPR Models for Corrosion Inhibition

| Descriptor | Symbol | Physical Significance | Reference |

|---|---|---|---|

| Energy of HOMO | E-HOMO | Electron-donating ability | researchgate.net |

| Energy of LUMO | E-LUMO | Electron-accepting ability | researchgate.net |

| Energy Gap | ΔE | Chemical reactivity/stability | openmedicinalchemistryjournal.com |

| Dipole Moment | μ | Polarity and adsorption | researchgate.net |

| Logarithm of Partition Coefficient | Log P | Lipophilicity/Solubility | researchgate.net |

| Molecular Mass | M | Size of the molecule | researchgate.net |

Correlating Structural Features with In Vitro Biological Activity

QSAR modeling is widely used to understand the structural requirements for the in vitro biological activity of benzimidazole derivatives, excluding clinical endpoints. Studies have focused on activities such as anti-inflammatory, antimicrobial, and enzyme inhibition. nih.govijpsr.com

These models reveal that substitutions at specific positions on the benzimidazole scaffold—namely the N-1, C-2, and C-5 positions—are critical for modulating biological activity. nih.govresearchgate.netnih.gov For example, 2D- and 3D-QSAR studies on benzimidazole derivatives as antitubercular agents identified descriptors related to molecular shape (chi6chain) and electronic properties (Delta AlphaA, Delta AlphaB) as being crucial for activity. ijpsr.com Another study on N-substituted benzimidazole carboxamides generated 3D-QSAR models to explore the molecular properties influencing antioxidative activity. nih.gov

A QSAR study on benzimidazole derivatives as inhibitors of the hepatitis C virus (HCV) found that steric fields around the molecule were dominant in determining activity. The resulting model showed good predictive power (pred_r² = 0.783), indicating that the size and shape of substituents are key design parameters. nih.gov Similarly, a 2D-QSAR model developed for benzimidazole derivatives as anticancer agents against the MDA-MB-231 cell line yielded a high correlation coefficient (R² = 0.904), allowing for the prediction of IC50 values for new compounds. researchgate.net

These models provide quantitative insights into the structure-activity relationship, guiding the optimization of lead compounds for enhanced in vitro potency.

Table 3: Summary of Selected QSAR Models for In Vitro Activities of Benzimidazole Derivatives

| Biological Activity (In Vitro) | Model Type | Key Descriptors/Fields | Statistical Metric (R² or q²) | Reference |

|---|---|---|---|---|

| Antitubercular | 2D-QSAR (MLR, PLS) | SsOHcount, Ipc Average, chi6chain | Not specified | ijpsr.com |

| Anticancer (MDA-MB-231) | 2D-QSAR | Various physicochemical | R² = 0.904 | researchgate.net |

| Anti-Hepatitis C Virus | 3D-QSAR (kNN-MFA) | Steric Field | q² = 0.900 | nih.gov |

| FXR Agonist | 3D-QSAR | Hydrophobic, Aromatic Ring | R² = 0.897 | nih.gov |

| Antibacterial (S. aureus) | QSAR | HOMO energy, Hydration energy | Not specified | nih.gov |

Advanced Analytical Techniques for Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of the molecule with electromagnetic radiation, different spectroscopic methods provide complementary pieces of information that, when combined, create a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride (B599025), the spectrum would show distinct signals for the aromatic protons on the benzimidazole (B57391) ring, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₃⁺) protons. The aromatic region would typically display a complex splitting pattern characteristic of a substituted benzene (B151609) ring. nih.gov The methylene protons would appear as a singlet, and the amine and imidazole (B134444) N-H protons would likely appear as broad singlets due to exchange phenomena and quadrupolar coupling. rsc.org

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Each carbon in the benzimidazole ring system and the methylene bridge would produce a unique signal, confirming the carbon backbone of the molecule. beilstein-journals.orgresearchgate.net

2D NMR: To unambiguously assign all proton and carbon signals, especially for the aromatic system, 2D NMR experiments are utilized. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is crucial for assigning the positions of protons on the benzimidazole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, linking the ¹H and ¹³C assignments. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for identifying quaternary (non-protonated) carbons and confirming the connectivity between the methylene group and the benzimidazole ring. emerypharma.comcolumbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (1H-Benzimidazol-5-ylmethyl)amine moiety in a solvent like DMSO-d₆.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.2 | ~142 |

| H4 | ~7.6 | ~115 |

| H6 | ~7.2 | ~123 |

| H7 | ~7.5 | ~114 |

| -CH₂- | ~4.1 | ~45 |

| -NH₃⁺ | Broad, ~8.5 | N/A |

| N-H (imidazole) | Broad, ~12.5 | N/A |

| C2 | N/A | ~142 |

| C3a | N/A | ~138 |

| C4 | N/A | ~115 |

| C5 | N/A | ~135 |

| C6 | N/A | ~123 |

| C7 | N/A | ~114 |

| C7a | N/A | ~141 |

Note: Predicted values are based on data for analogous benzimidazole derivatives. Actual shifts can vary based on solvent and experimental conditions. nih.govrsc.orgbeilstein-journals.org

Mass spectrometry (MS) is a vital technique for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride, HRMS would be used to detect the protonated molecular ion [M+H]⁺ of the free base, allowing for the confirmation of its molecular formula, C₈H₁₀N₃.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides structural information through controlled fragmentation of the molecule. The parent ion is selected and fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For benzimidazoles, a common fragmentation pathway involves the sequential loss of hydrogen cyanide (HCN) from the imidazole ring, which is a diagnostic feature. researchgate.netnih.gov The fragmentation of the side chain would also provide confirmation of the aminomethyl group. researchgate.netjournalijdr.com

Table 2: Predicted HRMS Data and Key MS/MS Fragments for (1H-Benzimidazol-5-ylmethyl)amine.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₈H₁₀N₃⁺ | 148.0875 | Protonated molecular ion of the free base |

| [M+H-NH₃]⁺ | C₈H₇N₂⁺ | 131.0609 | Loss of ammonia (B1221849) from the side chain |

| [M+H-HCN]⁺ | C₇H₉N₂⁺ | 121.0766 | Loss of hydrogen cyanide from the parent ion |

| [Benzimidazole core]⁺ | C₇H₅N₂⁺ | 117.0453 | Fragment corresponding to the benzimidazole core after side-chain cleavage |

Note: m/z values are for the monoisotopic mass.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or scattering of light occurs at specific frequencies corresponding to the vibrations of different functional groups, providing a molecular "fingerprint." researchgate.netacs.org

For this compound, key vibrational bands would confirm the presence of its constituent functional groups. The N-H stretching vibrations of the imidazole ring and the aminomethyl group (as an ammonium (B1175870) salt) would be prominent. researchgate.net The ammonium group (-NH₃⁺) typically shows a broad and strong absorption in the 3000-2800 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic -CH₂- stretching appears just below 3000 cm⁻¹. mdpi.com Stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are expected in the 1650-1450 cm⁻¹ region. researchgate.netmdpi.com

Table 3: Typical IR and Raman Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Stretch (imidazole) | 3150 - 3050 | Broad band, involved in H-bonding |

| N-H Stretch (ammonium salt) | 3000 - 2800 | Very broad, strong absorption |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak bands |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium intensity bands |

| C=N and C=C Stretch (ring) | 1650 - 1450 | Multiple strong to medium bands |

| N-H Bend (ammonium salt) | ~1600 - 1500 | Medium absorption |

Note: Values are typical and can be influenced by the physical state (solid/solution) and hydrogen bonding. researchgate.netnih.govnih.gov

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as the aromatic benzimidazole system. The UV spectrum of this compound is expected to show characteristic absorption maxima (λmax) due to π → π* electronic transitions within the conjugated benzimidazole ring. nih.govsemanticscholar.org The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the ring. mdpi.com

Table 4: Expected UV-Visible Absorption Maxima for this compound in a polar solvent (e.g., Methanol).

| Transition Type | Expected λmax (nm) |

| π → π | ~245 |

| π → π | ~275 |

| π → π* | ~282 |

Note: Based on data for benzimidazole and 5-substituted derivatives. nih.govsemanticscholar.orgnist.gov

Chromatographic and Separation Techniques for Research Purity and Analysis

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or starting materials, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method is typically employed for polar aromatic compounds like this compound. researchgate.net In this method, the compound is passed through a column with a nonpolar stationary phase (e.g., C18 or C8 silica) using a polar mobile phase. sielc.com

The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks detected, typically using a UV detector set to one of the compound's absorption maxima (e.g., 275 nm). A well-developed HPLC method can separate closely related impurities and provide a precise quantitative measure of purity, often expressed as a percentage (e.g., >99%). researchgate.netnih.gov

Table 5: Typical RP-HPLC Method Parameters for Purity Analysis.

| Parameter | Typical Value / Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic or Phosphoric Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic or Phosphoric Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |